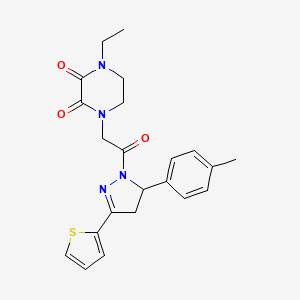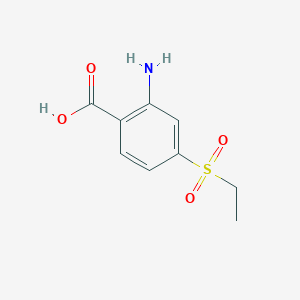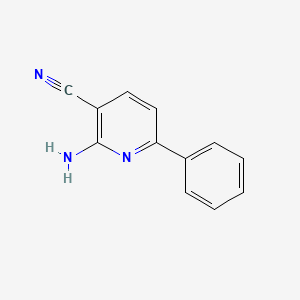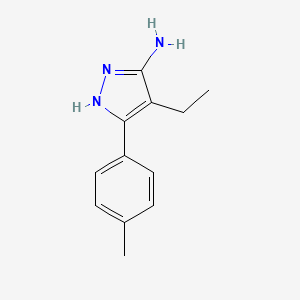![molecular formula C10H17N3O2 B2814666 {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol CAS No. 1197809-26-9](/img/structure/B2814666.png)
{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structural components to "{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol" have been synthesized and analyzed for their crystal structures. For instance, studies on the synthesis of compounds involving piperidin-4-yl-methanol derivatives highlight the methodologies for obtaining these molecules and investigating their structural properties using X-ray crystallography. These compounds display interesting features such as chair conformation of the piperidine ring and specific inter- and intramolecular hydrogen bonding patterns, which can be crucial for understanding their potential applications in medicinal chemistry and materials science (Girish et al., 2008), (Prasad et al., 2015).
Photochemical Behavior
The photochemical behavior of 1,2,4-oxadiazole derivatives, which are structurally related to the compound of interest, has been explored, indicating a potential for applications in photochemical reactions and material science. These studies provide insights into the mechanisms of photoisomerization and the formation of open-chain products under specific conditions, which could be useful in designing photo-responsive materials (Buscemi et al., 1988).
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, exhibit a broad spectrum of biological activities . They have been found to show moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . They also exhibit strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their biological effects . The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which may contribute to its mode of action.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which may influence its pharmacokinetic properties.
Result of Action
The result of the action of {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol is the exertion of its biological effects. It has been found to show moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . It also exhibits strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
properties
IUPAC Name |
[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-8-11-10(15-12-8)6-13-4-2-9(7-14)3-5-13/h9,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQZHWFCGULKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2814584.png)
![ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B2814585.png)
![N,N,4-Trimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B2814591.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2814596.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide](/img/structure/B2814598.png)




